molecular formula C7H5ClFNO3 B8026132 1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene

1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene

Cat. No.: B8026132
M. Wt: 205.57 g/mol
InChI Key: NMCWMIGHSOLVAJ-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3. It is a derivative of benzene, featuring a chlorine atom, a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene typically involves multiple steps. One common method includes the nitration of 1-chloro-5-fluoro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both electron-withdrawing (nitro, chlorine) and electron-donating (methoxy) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

1-chloro-5-fluoro-2-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCWMIGHSOLVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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